molecular formula C12H10Cl2N2S B8701087 4-{[(3,6-Dichloropyridin-2-yl)methyl]sulfanyl}aniline CAS No. 58803-97-7

4-{[(3,6-Dichloropyridin-2-yl)methyl]sulfanyl}aniline

Cat. No. B8701087
CAS RN: 58803-97-7
M. Wt: 285.2 g/mol
InChI Key: BQRQZNPDCNTIBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(3,6-Dichloropyridin-2-yl)methyl]sulfanyl}aniline is a useful research compound. Its molecular formula is C12H10Cl2N2S and its molecular weight is 285.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-{[(3,6-Dichloropyridin-2-yl)methyl]sulfanyl}aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[(3,6-Dichloropyridin-2-yl)methyl]sulfanyl}aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

58803-97-7

Product Name

4-{[(3,6-Dichloropyridin-2-yl)methyl]sulfanyl}aniline

Molecular Formula

C12H10Cl2N2S

Molecular Weight

285.2 g/mol

IUPAC Name

4-[(3,6-dichloropyridin-2-yl)methylsulfanyl]aniline

InChI

InChI=1S/C12H10Cl2N2S/c13-10-5-6-12(14)16-11(10)7-17-9-3-1-8(15)2-4-9/h1-6H,7,15H2

InChI Key

BQRQZNPDCNTIBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)SCC2=C(C=CC(=N2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

p-Aminothiophenol (6.25 grams; 0.05 mole) was dissolved in 40 ml. of dimethylsulfoxide and powdered dry sodium hydroxide (2.0 grams; 0.05 mole) added thereto. The resulting mixture was warmed slightly, stirred and an additional 20 ml. of dimethylsulfoxide added thereto to clear the solution. A solution of 3,6-dichloro-2-chloromethylpyridine (8.6 grams; 0.05 mole) in 20 ml. of dimethylsulfoxide was added thereto slowly, with stirring, over a period of about one hour. The temperature of the reaction mixture increased to about 30°-45° C. during the addition. Following the completion of the addition, the reaction mixture was cooled and poured over ice and allowed to stand for about 15 hours. The aqueous layer was then decanted and the residue extracted with 5-500 ml. portions of hexane and the product precipitate recovered therefrom. Recrystallization of the precipitate from benzene gave the desired N-(4-((3,6-dichloro-2-pyridinyl)methylio)benzenamine compound as a crystalline solid having a melting point of 110°-111° C.
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4-((3,6-dichloro-2-pyridinyl)methylio)benzenamine
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